molecular formula C9H6BrNO2 B1434549 Methyl 2-bromo-6-cyanobenzoate CAS No. 1261840-54-3

Methyl 2-bromo-6-cyanobenzoate

Cat. No. B1434549
M. Wt: 240.05 g/mol
InChI Key: KPDYUNUPSUHYJM-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-6-cyanobenzoate” is a chemical compound with the CAS Number: 1261840-54-3 . It has a molecular weight of 240.06 and its molecular formula is C9H6BrNO2 . It is a light yellow powder .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-6-cyanobenzoate” is 1S/C9H6BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-6-cyanobenzoate” is a light yellow powder . It has a molecular weight of 240.06 and its molecular formula is C9H6BrNO2 . The compound should be stored at 0-8 °C .

Scientific Research Applications

Synthesis and Preliminary Cytotoxicity Studies of N-Heterocyclic Carbene Complexes The synthesis of novel N-heterocyclic carbene (NHC) complexes using bromo and cyanobenzyl-substituted derivatives highlights the potential of methyl 2-bromo-6-cyanobenzoate as a precursor in medicinal chemistry. Such complexes were tested for cytotoxicity against the Caki-1 cell line, demonstrating varying degrees of activity, which underscores the importance of these derivatives in developing therapeutic agents (Patil et al., 2011).

Organic Synthesis and Chemical Properties The utility of methyl 2-bromo-6-cyanobenzoate in organic synthesis is exemplified by its role in the efficient synthesis of complex molecules, such as vibralactone. This showcases the chemical's versatility in facilitating steps such as reductive alkylation, hydrolysis, and cyclization, thereby contributing to the broader field of organic synthesis and the development of novel compounds (Zhou & Snider, 2008).

Advanced Material Synthesis The development of advanced materials for optoelectronic applications benefits from the structural modifications of methyl 2-bromo-6-cyanobenzoate derivatives. By tuning the electronic properties through substituent variation, researchers have synthesized compounds that serve as host materials for organic light-emitting diodes (OLEDs), demonstrating the compound's significance in the field of materials science (Cao et al., 2018).

Pharmaceutical Intermediate Synthesis The synthesis of intermediates for pharmaceuticals highlights another critical application of methyl 2-bromo-6-cyanobenzoate. Its transformation into intermediates for drugs like bifendate showcases the role of this compound in streamlining drug synthesis processes, contributing to the efficiency and scalability of pharmaceutical manufacturing (Bao Li-jiao, 2013).

Safety And Hazards

“Methyl 2-bromo-6-cyanobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-bromo-6-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDYUNUPSUHYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-cyanobenzoate

CAS RN

1261840-54-3
Record name methyl 2-bromo-6-cyanobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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